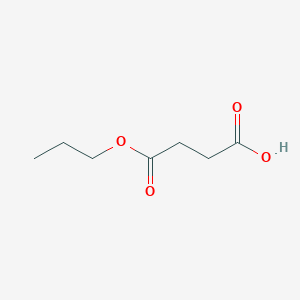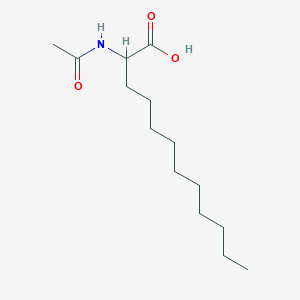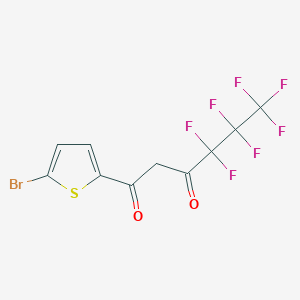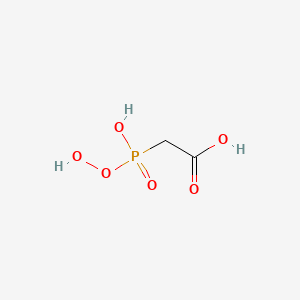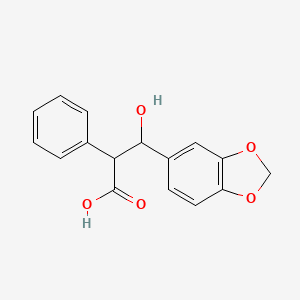
3-(2H-1,3-Benzodioxol-5-YL)-3-hydroxy-2-phenylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzo[1,3]dioxol-5-yl-3-hydroxy-2-phenyl-propanoic acid is a complex organic compound with a molecular formula of C16H14O5 and a molecular weight of 286.28 g/mol . This compound features a benzo[1,3]dioxole ring, a hydroxy group, and a phenyl group attached to a propanoic acid backbone. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzo[1,3]dioxol-5-yl-3-hydroxy-2-phenyl-propanoic acid typically involves multi-step organic reactions. One common method includes the Pd-catalyzed C-N cross-coupling reaction . . The resulting intermediate undergoes further reactions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-benzo[1,3]dioxol-5-yl-3-hydroxy-2-phenyl-propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
3-benzo[1,3]dioxol-5-yl-3-hydroxy-2-phenyl-propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-benzo[1,3]dioxol-5-yl-3-hydroxy-2-phenyl-propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects . Detailed studies on its mechanism of action are essential to fully understand its therapeutic potential.
Comparación Con Compuestos Similares
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[1,3]dioxole ring and exhibit similar biological activities.
Benzo[d][1,3]dioxol-5-yl derivatives: These compounds have similar structural motifs and are used in various chemical and biological applications.
Uniqueness
3-benzo[1,3]dioxol-5-yl-3-hydroxy-2-phenyl-propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Propiedades
Número CAS |
5426-82-4 |
|---|---|
Fórmula molecular |
C16H14O5 |
Peso molecular |
286.28 g/mol |
Nombre IUPAC |
3-(1,3-benzodioxol-5-yl)-3-hydroxy-2-phenylpropanoic acid |
InChI |
InChI=1S/C16H14O5/c17-15(11-6-7-12-13(8-11)21-9-20-12)14(16(18)19)10-4-2-1-3-5-10/h1-8,14-15,17H,9H2,(H,18,19) |
Clave InChI |
XZCYDMWCEOPIRU-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C(C(C3=CC=CC=C3)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]octanoate](/img/structure/B14002237.png)
![2-[Hydroxy(2-methoxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B14002242.png)
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-octylbenzene](/img/structure/B14002251.png)
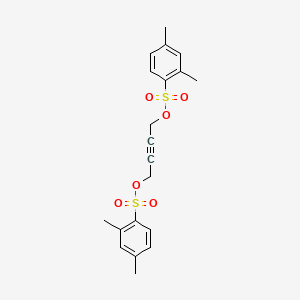
![4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzenesulfonamide](/img/structure/B14002255.png)
![[2,5-Bis(dimethylamino)phenyl]-diphenylmethanol](/img/structure/B14002276.png)
![6-[(Cyclohexylamino)methyl]pteridine-2,4-diamine](/img/structure/B14002280.png)
